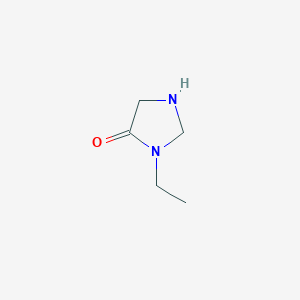

3-Ethylimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-7-4-6-3-5(7)8/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDYEXGCFUHEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 Ethylimidazolidin 4 One Transformations

Reaction Mechanisms Governing the Formation of the 3-Ethylimidazolidin-4-one Core

The synthesis of the imidazolidin-4-one (B167674) ring system can be achieved through various mechanistic routes. For the specific case of this compound, the starting materials would typically incorporate an N-ethyl moiety, which becomes the N3-substituent of the final heterocyclic product.

Nucleophilic Addition Pathways to Imidazolidinones

The most direct and widely employed method for the construction of the 4-imidazolidinone ring is the condensation reaction between an α-amino amide and a carbonyl compound, such as an aldehyde or a ketone. acs.orgacs.org To form this compound, this would involve the reaction of an N-substituted α-amino amide, specifically an N-ethyl-α-amino amide, with a suitable carbonyl compound.

The mechanism of this transformation (Scheme 1) is typically initiated by the nucleophilic attack of the primary or secondary amine of the α-amino amide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate, a hemiaminal. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amide nitrogen onto the hemiaminal carbon, leading to the expulsion of a water molecule to form the five-membered imidazolidin-4-one ring. acs.orgresearchgate.net The reaction can be catalyzed by either acid or base to facilitate the nucleophilic attack and dehydration steps. researchgate.net

A more recent and mechanistically distinct nucleophilic pathway involves a double Michael-type addition. acs.orgresearchgate.net In this approach, a diamide (B1670390) reacts with an ethynyl (B1212043) benziodoxolone, which serves as an electrophilic ynol synthon. acs.orgchemrxiv.org The reaction proceeds through an initial intermolecular N-alkenylation of one amide nitrogen, followed by an intramolecular cyclization of the second amide nitrogen onto the newly formed enamide system, yielding the 4-imidazolidinone core. chemrxiv.org Density Functional Theory (DFT) calculations have supported the plausibility of this double Michael addition mechanism. chemrxiv.org

Another notable method is the redox-annulation of cyclic secondary amines with α-ketoamides, a process that is efficiently catalyzed by benzoic acid. acs.org This transformation represents a redox-neutral process where an amine α-C-H bond is replaced by a C-N bond during the formation of the five-membered ring. acs.org

Table 1: Examples of Nucleophilic Addition Pathways for 4-Imidazolidinone Synthesis

| Starting Materials | Reagents and Conditions | Product Type | Mechanistic Pathway | Reference |

| α-Amino Amide and Aldehyde/Ketone | p-Toluenesulfonic acid or Zeolites, Reflux | 2,5-Disubstituted 4-imidazolidinones | Condensation (Nucleophilic Attack, Cyclization, Dehydration) | acs.org |

| Resin-bound N-alkylated Amino Acid and Aldehyde | Benzotriazole, Benzene, Reflux | 1,2,5-Trisubstituted 4-imidazolidinones | Intramolecular Nucleophilic Substitution | acs.org |

| Diamide and Ethynyl Benziodoxolone | Base (e.g., K₂CO₃) | 2,5-Disubstituted 4-imidazolidinones | Double Michael-Type Addition | acs.org |

| Cyclic Secondary Amine and α-Ketoamide | Benzoic Acid, 4 Å Molecular Sieves, Toluene, 110 °C | Polycyclic 4-imidazolidinones | Redox-Annulation | acs.org |

Cycloaddition Reactions in Imidazolidinone Synthesis (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions provide a powerful and stereocontrolled method for the synthesis of heterocyclic systems, including 4-imidazolidinones. These reactions often proceed through the formation of multiple bonds in a single step.

A notable example is the palladium-catalyzed diastereo- and enantioselective (3+2) cycloaddition between 5-vinyloxazolidine-2,4-diones (VOxD) and electrophilic imines. chemrxiv.org This methodology is significant as it establishes the 4-imidazolidinone core with high levels of stereocontrol. The VOxD acts as a C-C(=O)-N synthon in this transformation. chemrxiv.org Similarly, (3+2) cycloadditions of aza-oxyallyl cations with imines have been developed for the synthesis of imidazolidin-4-ones. researchgate.net

Another strategy involves the asymmetric [3+2]-cycloaddition of N-alkoxy-4-oxo-acrylamides with isatin-derived ketimines, which is catalyzed by a bifunctional squaramide-based organocatalyst. acs.org This reaction provides access to complex spirooxindole-imidazolidinone derivatives with high enantioselectivity. acs.org

Radical cyclizations also offer a pathway to this scaffold. A 5-endo trig oxidative radical cyclization of Ugi three-component reaction products has been shown to rapidly generate highly substituted 4-imidazolidinones. organic-chemistry.org

Reactivity Profiles of this compound and its Derivatives

The reactivity of the this compound ring is determined by the interplay of its constituent functional groups: the two ring nitrogen atoms (N1 and N3), the carbonyl group at the C4 position, and the substituents attached to the ring, including the N3-ethyl group.

Transformations Involving the Ring Nitrogen Atoms

The nitrogen atoms of the imidazolidinone ring possess lone pairs of electrons and can therefore exhibit nucleophilic character. The N1 atom, being a secondary amine in a 3-substituted-4-imidazolidinone, is a primary site for further functionalization.

For instance, the N1 position can undergo alkylation or arylation reactions. Palladium-catalyzed asymmetric allylic alkylation is a powerful method for introducing substituents at the nitrogen of N-heterocyclic molecules and could be applied to the N1 position of a 3-ethyl-4-imidazolidinone. researchgate.net Solid-phase synthesis methods for 1,2,5-trisubstituted 4-imidazolidinones demonstrate that the N1 position can readily undergo nucleophilic substitution to introduce a variety of substituents. acs.org The high reactivity of the thiol tautomer of related 2-thioxoimidazolidinone precursors towards alkylation further highlights the nucleophilic nature of the ring nitrogens. rsc.org

Reactions at the Carbonyl Group (C4)

The carbonyl group at the C4 position is part of an amide functionality. This significantly influences its reactivity compared to a ketone. The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon.

Consequently, the C4-carbonyl is less reactive towards nucleophiles than a typical ketone carbonyl. However, it can still undergo reactions under specific conditions. For example, reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the this compound into a 3-ethylimidazolidine. Direct reaction with organometallic reagents like Grignard or organolithium reagents is also possible, though it may be less straightforward than with ketones and could potentially lead to ring-opening. In the context of organocatalysis, imidazolidinones are used to activate α,β-unsaturated aldehydes and ketones via iminium ion formation, a process where the C4-carbonyl group itself remains intact, demonstrating its relative stability under these catalytic conditions. rsc.org

Reactivity of Substituents, Including the N3-Ethyl Group

The substituents on the imidazolidinone ring also have distinct reactivity profiles. The ethyl group at the N3 position is generally considered chemically robust. However, it can participate in reactions under specific, often oxidative, conditions.

A notable transformation is oxidative N-dealkylation. Research on the metabolism of lidocaine (B1675312) identified a metabolite, N(1)-ethyl-2-methyl-N(3)-(2,6-dimethylphenyl)-4-imidazolidinone, indicating that the N-ethyl group can be metabolically cleaved. nih.gov This suggests that chemical oxidation could also achieve the removal of the N-ethyl group, likely proceeding through a reactive electrophilic intermediate. nih.gov

Furthermore, the N3-ethyl group can exert significant steric influence on the reactivity of the molecule. In studies of chiral imidazolidinone catalysts, the presence of an ethyl group was found to create steric hindrance that could affect the formation of iminium ion intermediates and the stereochemical outcome of reactions like Diels-Alder cycloadditions. nih.gov The steric bulk of substituents at this position can be a critical design element in applications such as organocatalysis. nih.gov Studies on 3-(2-chloroethyl)imidazolidine-2,4-dione (B1362495) have shown that the substituted ethyl group can undergo intramolecular cyclization reactions, highlighting how functionalization of the ethyl group can lead to further transformations. rsc.org

Ring-Opening and Rearrangement Pathways of Imidazolidin-4-ones

The structural integrity of the imidazolidin-4-one ring is subject to various transformations, primarily through ring-opening and rearrangement pathways. These reactions are of significant interest as they can lead to the formation of either acyclic derivatives or entirely new heterocyclic systems. The specific pathway followed often depends on the substitution pattern of the imidazolidinone ring, the nature of the reagents, and the reaction conditions, such as temperature and pH. Mechanistic studies have revealed that these transformations can be initiated through processes like acid-catalyzed hydrolysis or intramolecular nucleophilic attack.

Ring-Opening Pathways

The most common ring-opening pathway for imidazolidin-4-ones is hydrolysis, which involves the cleavage of one or more of the amide or aminal bonds within the five-membered ring. This process is often catalyzed by the presence of an acid. acs.org

General-acid-catalyzed hydrolysis is a well-documented mechanism for the ring-opening of related imidazolidine (B613845) structures. acs.org In this pathway, a proton donor facilitates the cleavage of a carbon-nitrogen bond. For an imidazolidin-4-one like this compound, the hydrolysis would typically lead to the formation of an N-substituted amino acid derivative and an amine. The transformation of a related arylideneaminoimidazolidin-4-one from a kinetic to a more thermodynamically stable form has been explained through a proposed ring-opening mechanism, highlighting the lability of the heterocyclic ring under certain conditions. lookchem.com

The process generally begins with the protonation of a ring nitrogen atom, which makes the adjacent carbon atom more susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate which can then collapse, breaking the ring structure.

Rearrangement Pathways

Beyond simple ring-opening, imidazolidin-4-ones can undergo rearrangement to form different, often larger, heterocyclic structures. A notable example is the ring expansion reaction. Studies on related imidazolidin-5-ones have shown that they can rearrange into six-membered dihydro-4(3H)-pyrimidinone-6-carboxylic acids. ucl.ac.uk This type of transformation is believed to occur via an initial ring-opening, followed by a subsequent intramolecular cyclization.

A proposed mechanism for such a rearrangement involves an initial nucleophilic attack (e.g., by an amide) that opens the imidazolidinone ring to form an acyclic intermediate. ucl.ac.uk This intermediate then has the potential to reclose. If the re-closure involves a different set of atoms than the original ring, a rearranged product is formed. For instance, an acyclic intermediate could undergo ester hydrolysis and then cyclize to form a more stable six-membered pyrimidinone ring. ucl.ac.uk The steric hindrance of substituents on the ring can influence the favorability of this rearrangement pathway over other synthetic routes. ucl.ac.uk

The table below summarizes findings from studies on related imidazolidinone compounds, illustrating the conditions that can lead to these transformations.

Table 1: Investigated Ring Transformation Pathways for Imidazolidinone Derivatives

| Starting Compound Class | Transformation Type | Conditions | Product Class | Source(s) |

| Imidazolidin-5-ones | Rearrangement (Ring Expansion) | Amide Attack | Dihydro-4(3H)-pyrimidinone-6-carboxylic acids | ucl.ac.uk |

| Arylideneaminoimidazolidin-4-ones | Isomerization via Ring-Opening | Not specified | Thermodynamic Isomer | lookchem.com |

| Symmetrical and Unsymmetrical 1,3-Imidazolidines | Ring-Opening (Hydrolysis) | General Acid Catalysis | Aldehyde and Diamine derivatives | acs.org |

Advanced Spectroscopic and Structural Characterization of 3 Ethylimidazolidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, including connectivity and spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 3-Ethylimidazolidin-4-one, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the ethyl group and the imidazolidinone ring protons. hmdb.ca

The ethyl group attached to the nitrogen at position 3 gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. Conversely, the triplet results from the coupling of themethyl protons with the two adjacent methylene protons.

The protons on the imidazolidinone ring also produce distinct signals. The two protons at position 5 (-CH₂-) and the two protons at position 2 (-CH₂-) would be expected to show specific chemical shifts and multiplicities based on their electronic environment and coupling with neighboring protons. The proton attached to the nitrogen at position 1 (-NH-) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (ethyl) | ~3.4 | Quartet | ~7.2 |

| -CH₃ (ethyl) | ~1.2 | Triplet | ~7.2 |

| -CH₂- (position 5) | ~3.9 | Singlet/Triplet* | - |

| -CH₂- (position 2) | ~4.2 | Singlet/Triplet* | - |

| -NH- (position 1) | Variable | Broad Singlet | - |

*The multiplicity of the ring protons can vary depending on the rate of exchange of the NH proton and the specific conformation of the ring. In some cases, they may appear as singlets if there is no significant coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. hmdb.ca The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon (C=O) at position 4 is characteristically found at the downfield end of the spectrum, typically in the range of 170-180 ppm, due to the deshielding effect of the double-bonded oxygen atom. mnstate.edu The carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃), appear in the upfield region. The methylene carbon directly attached to the nitrogen is more deshielded than the terminal methyl carbon. The two methylene carbons of the imidazolidinone ring (at positions 2 and 5) will have distinct chemical shifts influenced by their proximity to the nitrogen atoms and the carbonyl group.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (position 4) | ~175 |

| -CH₂- (position 2) | ~50 |

| -CH₂- (position 5) | ~45 |

| -CH₂- (ethyl) | ~35 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HETCOR, COLOC)

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edu For this compound, a COSY spectrum would show a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity. It could also reveal couplings between the NH proton and the adjacent CH₂ protons at positions 2 and 5, helping to assign these ring protons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. researchgate.net A NOESY spectrum could show a cross-peak between the protons of the N-ethyl group and the protons on the imidazolidinone ring, providing information about the preferred conformation of the molecule.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. uvic.ca An HSQC spectrum of this compound would show cross-peaks connecting the proton signal of the ethyl methylene group to its corresponding carbon signal, the ethyl methyl proton signal to its carbon, and the ring CH₂ proton signals to their respective carbon signals. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. wikipedia.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. msu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the confirmation of a compound's molecular formula. measurlabs.com Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer value), HRMS can measure the exact mass of a molecule to several decimal places. bioanalysis-zone.comresearchgate.net This high level of accuracy allows for the unambiguous determination of the elemental composition. nih.gov

For this compound, the molecular formula is C₅H₁₀N₂O. The calculated exact mass would be compared to the experimentally measured mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov

Electronic Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a "hard" ionization technique that leads to extensive fragmentation of the molecule. wikipedia.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure and can be used as a "fingerprint" for identification. researchgate.netnih.gov

In the EI-MS of this compound, the molecular ion peak (M⁺·) would be observed at an m/z corresponding to the molecular weight of the compound (114). The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for N-alkyl amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement if structurally possible.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 114 | [C₅H₁₀N₂O]⁺· | Molecular Ion (M⁺·) |

| 99 | [C₄H₇N₂O]⁺ | Loss of a methyl radical (·CH₃) |

| 86 | [C₄H₈NO]⁺ | Alpha-cleavage with loss of ethylene (B1197577) (C₂H₄) from the ring |

| 85 | [C₃H₅N₂O]⁺ | Loss of an ethyl radical (·C₂H₅) |

| 71 | [C₃H₅NO]⁺· | Cleavage of the N-ethyl bond and subsequent rearrangement |

| 57 | [C₂H₅N₂]⁺ | Fragmentation of the ring |

| 43 | [C₂H₅N]⁺· | Fragmentation involving the ethylamino moiety |

The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule, further confirming the structure elucidated by NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, an IR spectrum would provide definitive evidence of its key structural features.

Detailed research findings on the specific IR spectrum of this compound are not available in the reviewed literature. However, based on the analysis of similar five-membered lactam structures, a theoretical spectrum can be predicted. pg.edu.plmsu.edursc.org The primary absorption bands of interest would be the N-H stretching, C-H stretching (from the ethyl group and the ring), and the highly characteristic C=O (amide) stretching vibrations.

The carbonyl (C=O) group of a five-membered lactam ring typically shows a strong absorption band at a higher wavenumber compared to acyclic amides due to ring strain. pg.edu.plmsu.edu This band for this compound would be expected in the range of 1700 ± 15 cm⁻¹. The N-H group, being a secondary amine within the ring, would exhibit a stretching vibration, likely appearing as a single, sharp to moderately broad peak around 3420 cm⁻¹. msu.edu The C-N stretching absorption is expected between 1000 and 1250 cm⁻¹ for the aliphatic amine component. msu.edu The various C-H bonds of the ethyl group and the imidazolidine (B613845) ring would produce stretching absorptions just below 3000 cm⁻¹.

A complete assignment of the vibrational frequencies would allow for the confirmation of the compound's synthesis and purity. nih.gov

Table 4.3.1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~3420 | Medium-Sharp |

| C-H (sp³) | Stretch | 2850-2960 | Medium-Strong |

| C=O (Amide I) | Stretch | 1700 ± 15 | Strong |

| N-H | Bend (Amide II) | 1550-1650 | Moderate |

| C-N | Stretch | 1000-1250 | Moderate |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. bspublications.net Molecules with conjugated π systems are typically strong absorbers in the UV-Vis region and are known as chromophores. msuniv.ac.in

Specific UV-Vis spectral data for this compound has not been reported in the surveyed scientific literature. As a saturated heterocyclic compound, it lacks extensive π-conjugation. The primary chromophore present is the carbonyl group (C=O). Saturated ketones and amides typically exhibit a weak absorption band in the UV region corresponding to an n→π* (non-bonding to anti-bonding) transition. msuniv.ac.inpressbooks.pub For this compound, this transition would be expected to occur at a wavelength below 230 nm. The intensity of this absorption (molar absorptivity, ε) would likely be low. The absence of significant absorption at higher wavelengths would confirm the lack of aromaticity or extended conjugation in the molecule.

Table 4.4.1: Predicted Electronic Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent | Molar Absorptivity (ε) |

|---|---|---|---|

| n→π* | < 230 | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. wikipedia.org This crystal, when exposed to an X-ray beam, would diffract the X-rays into a unique pattern of reflections. By analyzing the intensities and positions of these reflections, the electron density map of the molecule can be constructed, revealing the exact coordinates of each atom. mdpi.com

No published crystal structure for this compound is available in crystallographic databases. If such an analysis were performed, it would provide unambiguous confirmation of the imidazolidin-4-one (B167674) ring's constitution and the conformation of the ethyl group. Key structural parameters, such as the planarity of the amide group, the bond lengths of the C=O, C-N, and N-H bonds, and the bond angles within the five-membered ring, would be determined with high precision. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the N-H group and the carbonyl oxygen, which are crucial for stabilizing the crystal structure. mdpi.com

Table 4.5.1.1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₀N₂O |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Intermolecular Interactions | Data not available |

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and to study polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.net Each polymorphic form of a compound produces a unique PXRD pattern, which serves as a crystalline "fingerprint."

There are no published studies on the polymorphism of this compound. A polymorphic screen, involving crystallization from various solvents and under different conditions, could potentially yield different crystalline forms. PXRD analysis would be the primary tool to identify these forms. Each polymorph would exhibit a distinct set of diffraction peaks at specific 2θ angles. Differences in PXRD patterns can indicate changes in the unit cell dimensions and molecular packing, which can, in turn, affect physical properties of the solid. researchgate.netacs.orgacs.org

Table 4.5.2.1: Illustrative Powder X-ray Diffraction Data Format

| Polymorph | Prominent 2θ Peaks (°) | Relative Intensity (%) |

|---|---|---|

| Form I | Data not available | Data not available |

| Form II | Data not available | Data not available |

Computational Chemistry and Theoretical Studies of 3 Ethylimidazolidin 4 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

There is a notable absence of published research detailing Density Functional Theory (DFT) calculations for 3-Ethylimidazolidin-4-one. As a result, specific findings on its optimized molecular geometry, conformational analysis, electronic structure, bonding characteristics, and predicted spectroscopic parameters are not available.

No specific studies detailing the optimized bond lengths, bond angles, or dihedral angles for this compound, as determined by computational methods, were found. Conformational analysis to identify the most stable conformers of the molecule has not been reported.

Information regarding the electronic properties of this compound, such as its dipole moment, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), is not present in the available literature. An analysis of its bonding characteristics through computational methods has not been published.

While experimental spectroscopic data may exist, theoretical predictions of NMR chemical shifts for this compound using quantum chemical calculations have not been reported in the surveyed literature.

Molecular Dynamics Simulations for Conformational and Interaction Studies

No molecular dynamics (MD) simulation studies focused on this compound were identified. Such studies would provide insights into the molecule's conformational flexibility and its interactions with solvents or other molecules over time, but this area remains uninvestigated.

Reaction Mechanism Elucidation through Computational Modeling

The role of this compound as a reactant in the synthesis of aplysinopsin analogs is documented. researchgate.netmdpi.com However, computational modeling to elucidate the mechanisms of these reactions, including transition state analysis and the determination of reaction pathways, has not been a specific focus of the available research.

There are no published computational studies that analyze the transition states or map out the energetic profiles of reaction pathways involving this compound.

Calculation of Activation Energies and Thermodynamic Parameters

Theoretical calculations are pivotal in elucidating the reaction mechanisms and thermodynamic feasibility of chemical processes involving this compound. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate key parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These calculations provide a molecular-level understanding of reaction pathways, transition states, and the relative stability of reactants, intermediates, and products.

The process typically begins with the geometry optimization of the reactants, transition states, and products. Frequency calculations are then performed to confirm the nature of the stationary points (minima for stable species and first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. High-accuracy methods like G3B3 or composite methods like CBS-QB3 can be benchmarked against more practical methods such as B3LYP with various basis sets to ensure accuracy for larger systems. nih.govresearchgate.net

For a hypothetical reaction involving this compound, such as its synthesis or a subsequent derivatization, computational models can predict the activation barrier. A lower activation energy suggests a faster reaction rate. For instance, in studies of related heterocyclic systems, DFT calculations have been used to determine the activation enthalpies for cycloaddition reactions, showing that different computational methods can yield results with a mean average deviation of less than 1.5 kcal/mol compared to high-accuracy reference methods. nih.govresearchgate.net

Table 1: Illustrative Example of Calculated Thermodynamic Parameters for a Hypothetical Reaction of this compound

| Parameter | Reactant | Transition State | Product | Change (Δ) |

| Electronic Energy (Hartree) | -478.123 | -478.098 | -478.150 | -0.027 |

| Enthalpy (kcal/mol) | -105.5 | -90.2 | -110.8 | -5.3 |

| Gibbs Free Energy (kcal/mol) | -85.3 | -68.9 | -92.1 | -6.8 |

| Activation Energy (Ea) (kcal/mol) | - | 15.3 | - | - |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical output of computational chemistry calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are essential computational tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. azolifesciences.com For this compound analogues, these models can guide the design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. The general workflow involves dataset selection, molecular descriptor calculation, model development using statistical methods, and rigorous validation. pensoft.net

The foundation of any QSAR/QSPR model is the conversion of molecular structures into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogues, a wide array of descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, polar surface area).

3D Descriptors: Requiring the 3D conformation of the molecule (e.g., steric descriptors, quantum-chemical descriptors like HOMO/LUMO energies). ucsb.edu

In studies on related heterocyclic structures like imidazolidine-2,4-diones and thiazolidin-4-ones, various classes of descriptors have been shown to be important. nih.govnih.govrsc.org For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields as descriptors. nih.govnih.gov The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. This is often achieved using algorithms that identify a subset of descriptors highly correlated with the biological activity while having low inter-correlation.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Imidazolidinone Analogues

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight (MW), Number of H-bond acceptors/donors | Basic molecular properties |

| Topological | Kier & Hall connectivity indices, Balaban index | Atomic connectivity and branching |

| Geometric | Molecular surface area, Molecular volume | 3D shape and size of the molecule |

| Electrostatic | Dipole moment, Partial charges on atoms | Charge distribution |

| Quantum-Chemical | HOMO/LUMO energies, Electronegativity | Electronic structure and reactivity ucsb.edu |

| 3D Field-Based | CoMFA/CoMSIA fields (Steric, Electrostatic, Hydrophobic) | 3D interaction fields around the molecule nih.govnih.gov |

Once relevant descriptors are selected, a mathematical model is developed to correlate them with the biological activity (e.g., inhibitory concentration IC50, or its logarithmic form pIC50). Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression technique suitable for datasets with more descriptors than compounds and when descriptors are correlated. It is commonly used in CoMFA and CoMSIA.

Machine Learning Methods: Techniques like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture complex non-linear relationships. nih.gov

Model validation is crucial to ensure its robustness and predictive power. This is typically done through internal and external validation procedures.

Internal Validation: Often performed using cross-validation techniques like leave-one-out (LOO) or leave-group-out (LGO). The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a predictive model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (r²_pred) is calculated for this set.

In a 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors, a CoMSIA model yielded a q² of 0.777 and an r²_pred of 0.836, indicating a highly predictive and robust model. nih.gov Similarly, a QSAR study on imidazolinone analogues as Aurora kinase inhibitors resulted in a statistically validated MLR model with an R² of 0.8429 and a Q²loo of 0.7558. pensoft.net

Table 3: Statistical Parameters for Validation of QSAR Models from Literature on Imidazolidinone Derivatives

| Study Subject | Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

| Imidazolidine-2,4-dione derivatives | CoMFA | 0.543 | 0.998 | 0.754 | nih.gov |

| Imidazolidine-2,4-dione derivatives | CoMSIA | 0.777 | 0.999 | 0.836 | nih.gov |

| Imidazolinone analogues | MLR | 0.7558 | 0.8429 | Not Reported | pensoft.net |

A validated QSAR model for this compound serves as a rapid in silico screening tool. preprints.org Instead of synthesizing and testing thousands of potential analogues, a large virtual library of compounds can be generated computationally. The QSAR model is then used to predict the biological activity of each compound in the library. This process allows researchers to prioritize a smaller, more manageable set of compounds with the highest predicted activity for chemical synthesis and experimental testing. nih.gov

This virtual screening approach significantly accelerates the hit-to-lead optimization phase of drug discovery. csmres.co.uk For example, a validated QSAR model can screen a virtual library of this compound analogues with diverse substituents at various positions of the imidazolidinone ring. The model's predictions would highlight which substitutions are likely to enhance the desired activity, guiding synthetic efforts toward the most promising chemical space. This strategy has been successfully applied to identify novel inhibitor chemotypes for various targets. nih.gov

Computer-Aided Drug Design (CADD) Implications for this compound Analogues

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that facilitate the discovery and design of new therapeutic agents. mdpi.comresearchgate.net For this compound analogues, CADD can be instrumental in identifying biological targets, optimizing lead compounds, and predicting pharmacokinetic properties. CADD approaches are broadly classified into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD methods are employed. These methods rely on the information from a set of known active and inactive molecules. The QSAR models discussed previously are a cornerstone of LBDD. azolifesciences.com Another powerful LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. A pharmacophore model derived from active this compound analogues could be used as a 3D query to screen large compound databases to find novel, structurally diverse molecules with the potential for the same biological activity.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBDD methods can be used to design potent and selective inhibitors. Molecular docking is a key SBDD technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein.

For this compound analogues, docking studies could reveal:

Binding Mode: How the molecule fits into the target's binding pocket.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or salt bridges that stabilize the ligand-protein complex.

Binding Affinity: A scoring function estimates the free energy of binding, which helps in ranking potential inhibitors.

Insights from docking can guide the rational design of new analogues. For instance, if a specific region of the binding pocket is unoccupied, a substituent could be added to the this compound scaffold to form an additional favorable interaction, thereby increasing binding affinity and potency. Molecular dynamics (MD) simulations can further be used to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. The integration of these computational methods accelerates the drug discovery process, reduces costs, and increases the likelihood of identifying promising drug candidates. researchgate.net

Biological Activities and Structure Activity Relationships Sar of 3 Ethylimidazolidin 4 One Derivatives

Anticancer Activity and Mechanistic Insights of Imidazolidin-4-one (B167674) Derivatives

In Vitro Cytotoxicity Studies against Cancer Cell Lines

Research has shown that certain imidazolidin-4-one derivatives exhibit inhibitory effects on the growth of various cancer cells. For instance, a series of novel imidazolidin-4-one derivatives were evaluated for their anticancer role in several cancer cell lines, with one compound in particular, designated as 9r, showing significant activity against colorectal cancer cell lines HCT116 and SW620. Other studies have investigated 2-thioxoimidazolidin-4-one derivatives, a related class, which have shown cytotoxicity against liver (HepG-2) and colon (HCT-116) cancer cell lines. researchgate.netajchem-a.com These findings underscore the potential of the imidazolidin-4-one core as a scaffold for the development of new anticancer agents.

Proposed Molecular Targets and Pathways of Action

The mechanisms through which imidazolidin-4-one derivatives exert their anticancer effects are an active area of investigation. For the active compound 9r in colorectal cancer cells, studies suggest that it induces apoptosis (programmed cell death) through the mitochondrial pathway by increasing the production of reactive oxygen species (ROS). This elevation in ROS was also found to activate the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptosis.

In studies involving 2-thioxoimidazolidin-4-one derivatives, active compounds have been shown to cause cell cycle arrest at different phases. For example, one compound halted liver cancer cells at the G0/G1 phase, while another arrested colon cancer cells at the S phase, both ultimately leading to apoptosis. researchgate.netajchem-a.com Furthermore, some of these derivatives have demonstrated an inhibitory effect on NF-E2-related factor 2 (Nrf2), a protein associated with cancer cell survival. researchgate.netajchem-a.com

Antimicrobial Activities of Imidazolidin-4-one Derivatives

The imidazolidin-4-one scaffold has also been explored for its antimicrobial properties, with some derivatives showing potent activity against a range of pathogens.

Antibacterial Spectrum and Efficacy Studies

Derivatives of the imidazolidin-4-one ring have been reported to possess antibacterial activity. For example, a series of bis-cyclic imidazolidine-4-one derivatives were developed and showed potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains. One of the lead compounds from this series demonstrated strong and rapid action against clinically relevant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus), MRSE (methicillin-resistant Staphylococcus epidermidis), E. coli, and K. pneumoniae.

Antifungal Spectrum and Efficacy Studies

While the antibacterial properties of imidazolidin-4-one derivatives have been a primary focus, their potential as antifungal agents is also an area of interest. However, specific studies detailing the antifungal spectrum and efficacy of 3-ethylimidazolidin-4-one derivatives are not currently available in the reviewed literature. General discussions on the biological activities of the imidazolidine (B613845) ring sometimes mention antifungal potential, but detailed studies are often focused on related heterocyclic systems like thiazolidin-4-ones.

Exploration of Antimicrobial Mechanisms

The proposed mechanism of action for the antibacterial activity of some imidazolidin-4-one derivatives involves the disruption of bacterial cell membranes. This mechanism is analogous to that of some host defense peptides. By disintegrating the bacterial membrane, these compounds can rapidly eliminate bacterial pathogens, a mode of action that may also lower the probability of developing drug resistance.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the imidazolidin-4-one core structure have demonstrated notable anti-inflammatory and immunomodulatory properties. Research has shown that specific substitutions on the imidazolidin-4-one ring can lead to a significant reduction in inflammatory markers.

For instance, a series of substituted imidazolidine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Among the tested compounds, certain derivatives showed promising biological activity. Specifically, compounds 4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine , 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine , and 4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine were identified as having significant anti-inflammatory and analgesic effects . These compounds also exhibited a superior gastrointestinal safety profile when compared to the standard anti-inflammatory drug, Indomethacin .

Furthermore, some imidazolidinone derivatives have been identified as potential selective cyclooxygenase-2 (COX-2) inhibitors researchgate.net. COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs researchgate.net. The ability of the imidazolidinone structure, with its nitrogen and carbonyl groups, to effectively interact with the COX-2 active site is a key factor in this activity researchgate.net.

The immunomodulatory effects of these compounds are linked to their ability to modulate the production of cytokines. For example, compounds that can down-regulate the secretion of pro-inflammatory cytokines and up-regulate the release of anti-inflammatory ones are considered to have immunomodulatory potential researchcommons.org. While specific data on this compound is limited, the broader class of imidazolidinones shows promise in this area.

| Compound Name | Observed Anti-inflammatory/Analgesic Activity |

|---|---|

| 4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine | Promising anti-inflammatory and analgesic action |

| 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine | Promising anti-inflammatory and analgesic action |

| 4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine | Promising anti-inflammatory and analgesic action |

Enzyme Inhibition Studies

The imidazolidin-4-one scaffold has been identified as a valuable framework for the design of various enzyme inhibitors.

Research has identified several enzymes that are targeted by imidazolidin-4-one derivatives. These include:

Protease and Hemolysin: A study on novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives demonstrated their ability to inhibit the production of virulence factors in Pseudomonas aeruginosa. Specifically, compounds imidazolidine-2,4-dione 4c, 4j, and 12a showed complete inhibition of the protease enzyme and almost complete inhibition of hemolysin production nih.gov.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): A series of 1,3-substituted imidazolidine-2,4,5-triones were synthesized and found to be highly active inhibitors of these key enzymes in the cholinergic system nih.govresearchgate.net.

Cyclooxygenase-2 (COX-2): As mentioned previously, some imidazolidinone derivatives are being investigated as selective inhibitors of COX-2 for their anti-inflammatory effects researchgate.net.

Human Neutrophil Elastase: It has been reported that 4-imidazolidinone compounds can selectively inhibit human neutrophil elastase mdpi.com.

Penicillin-Binding Protein (PBP2a) and MecR1: In the context of antibiotic resistance, imidazolidine-4-one derivatives have been studied as chemosensitizers for Methicillin-resistant Staphylococcus aureus (MRSA). Docking studies suggest that these compounds may interact with PBP2a and MecR1, which are crucial for β-lactam resistance researchgate.net.

Kinetic studies provide insight into the mechanism of enzyme inhibition. For imidazolidin-4-one derivatives, some data on their inhibitory concentrations (IC50) are available.

For the inhibition of cholinergic enzymes, a series of 1,3-substituted imidazolidine-2,4,5-triones demonstrated potent activity. The compound 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (compound 3d ) showed the highest inhibitory activity against BChE with an IC50 value of 1.66 µmol/L researchgate.net. Against AChE, compound 3e (4-Cl substituted) was the most potent with an IC50 of 13.8 µmol/L nih.gov. The inhibition of both AChE and BChE by these compounds was found to be more significant than that of the standard drug rivastigmine (B141) in some cases nih.govresearchgate.net.

| Compound | Target Enzyme | IC50 (µmol/L) |

|---|---|---|

| 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) | Butyrylcholinesterase (BChE) | 1.66 researchgate.net |

| Compound 3e (4-Cl) | Acetylcholinesterase (AChE) | 13.8 nih.gov |

| Compound 3g (2,6-CH(CH3)2) | Acetylcholinesterase (AChE) | 15.1 nih.gov |

| Compound 3h (3-Cl-4-CH3) | Acetylcholinesterase (AChE) | 15.5 nih.gov |

Neurotransmission Modulation and Central Nervous System Activity

The ability of imidazolidin-4-one derivatives to inhibit acetylcholinesterase and butyrylcholinesterase directly implicates them in the modulation of cholinergic neurotransmission nih.govresearchgate.net. By preventing the breakdown of acetylcholine, these compounds can increase its levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Furthermore, research has explored the interaction of imidazolidine derivatives with other CNS targets. A study on imidazolidine-2,4-dione derivatives investigated their potential as dual-targeting agents for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT) nih.gov. Compounds with a 3-chlorophenylpiperazine substituent showed significant affinities for both of these targets, which are crucial in the treatment of depression nih.gov. This indicates that the imidazolidin-4-one scaffold can be adapted to modulate the serotonergic system nih.gov.

Quantitative structure-activity relationship (QSAR) studies have also been conducted on centrally acting imidazolidines that are structurally related to clonidine, further highlighting the potential of this chemical class to interact with CNS receptors acs.org.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological potency and selectivity of imidazolidin-4-one derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring.

Analysis of the structure-activity relationships for imidazolidin-4-one derivatives has revealed several key insights:

For Cholinesterase Inhibition: In the series of 1,3-substituted imidazolidine-2,4,5-triones, the nature of the substituent on the phenyl ring at the 1-position significantly influences activity. For instance, an isopropyl group at the para-position of the phenyl ring (compound 3d ) led to the highest BChE inhibition, while a chloro-substituent at the para-position (compound 3e ) resulted in the most potent AChE inhibitor nih.gov. This suggests that electronic and steric factors of the substituents play a crucial role in determining the selectivity and potency of inhibition for AChE versus BChE.

For Anti-inflammatory Activity: In the case of substituted imidazolidine derivatives, the presence of bulky and lipophilic groups, such as bis(2,6-dichlorobenzyl) and bis(3-hydroxy-4-methoxybenzyl) moieties, appears to be favorable for anti-inflammatory and analgesic activity .

For Serotonergic Activity: For imidazolidine-2,4-dione derivatives targeting the 5-HT1A receptor and SERT, the presence of a 3-chlorophenylpiperazine moiety was found to be critical for achieving significant affinity for both targets nih.gov.

For MRSA Chemosensitization: In the search for chemosensitizers, the aromatic fragment at the 5-position of the imidazolidine-4-one core was found to be crucial for activity. Variations in the size and substituents of this aromatic ring significantly impacted the ability of the compounds to restore antibiotic efficacy nih.gov.

These findings underscore the versatility of the imidazolidin-4-one scaffold and highlight the importance of systematic structural modifications in the development of potent and selective therapeutic agents.

Pharmacophore Modeling and Ligand-Receptor Interactions of this compound Derivatives

The development of novel therapeutic agents often relies on understanding the key molecular features and interactions that govern a compound's biological activity. For derivatives of this compound, pharmacophore modeling and the detailed analysis of ligand-receptor interactions are crucial steps in rational drug design. These studies help to elucidate the essential structural requirements for potent and selective activity, guiding the synthesis of more effective molecules.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. While a specific, universally accepted pharmacophore model for all this compound derivatives is not established due to their diverse biological targets, common features can be extrapolated from various studies on structurally related imidazolidin-4-one and thiazolidin-4-one scaffolds.

Based on molecular docking and structure-activity relationship (SAR) studies of similar heterocyclic compounds, a putative pharmacophore model for this compound derivatives can be proposed. The key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The carbonyl group at the 4-position of the imidazolidinone ring is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The nitrogen atom at the 1-position can act as a hydrogen bond donor.

A Hydrophobic/Aromatic Group: The ethyl group at the 3-position and other substituents on the imidazolidinone core contribute to hydrophobic interactions within the receptor's binding pocket. Aromatic or other lipophilic groups attached at various positions are often crucial for activity.

Additional Hydrogen Bond Acceptors/Donors: Substituents at other positions of the ring can introduce additional hydrogen bond acceptors or donors, further refining the interaction profile.

The relative spatial arrangement of these features is critical for optimal binding to a specific biological target. The table below summarizes the key pharmacophoric features derived from studies on related compounds.

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |

| Hydrogen Bond Acceptor | C4-Carbonyl Oxygen | Hydrogen Bond |

| Hydrogen Bond Donor | N1-Hydrogen | Hydrogen Bond |

| Hydrophobic Region | N3-Ethyl Group | Hydrophobic Interaction |

| Aromatic/Lipophilic Center | Substituents on the ring | Aromatic/Hydrophobic Interactions |

Ligand-Receptor Interactions

The biological activity of this compound derivatives is dictated by their specific interactions with the amino acid residues within the binding site of their target proteins. Molecular docking studies on analogous imidazolidin-4-one and thiazolidin-4-one compounds have provided valuable insights into these interactions.

For instance, studies on 2-thioxoimadazolidin-4-one derivatives as potential anti-cancer agents have revealed key interactions with the PI3K/AKT signaling pathway proteins. These derivatives were found to form lipophilic interactions with amino acid residues such as Isoleucine (Ile), Valine (Val), Methionine (Met), and Phenylalanine (Phe) within the active site of the AKT protein.

In a study of imidazolidine-4-one derivatives as chemosensitizers for Methicillin-resistant Staphylococcus aureus (MRSA), docking studies with penicillin-binding protein (PBP2a) were performed. The analysis suggested that specific derivatives could establish crucial interactions within the allosteric site of PBP2a, thereby modulating its activity.

Similarly, molecular docking of 3-Ethyl-5-fluoro-2-phenylimino-thiazolidin-4-one derivatives against C-Kit Tyrosine Kinase (PDB ID: 1T46) highlighted the formation of hydrogen bonds with the amino acid Lysine (Lys) at position 623, along with other interactions like halogen bonding and pi-sigma bonding.

The following interactive table details examples of specific ligand-receptor interactions observed for derivatives structurally related to this compound with their respective biological targets.

| Derivative Class | Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |

| 2-Thioxoimadazolidin-4-ones | AKT Protein | Ile 879, Ile 963, Val 882, Met 804, Phe 961 | Lipophilic Interactions |

| Imidazolidine-4-ones | Penicillin-Binding Protein 2a (PBP2a) | Not specified in detail | Allosteric Binding |

| 3-Ethyl-5-fluoro-2-phenylimino-thiazolidin-4-ones | C-Kit Tyrosine Kinase | Lysine 623 | Hydrogen Bonding, Halogen Bonding, Pi-Sigma Bonding |

These examples underscore the importance of specific functional groups and their spatial orientation in determining the binding affinity and selectivity of this compound derivatives for their biological targets. The insights gained from pharmacophore modeling and ligand-receptor interaction studies are instrumental in the rational design and optimization of new and more potent therapeutic agents based on this scaffold.

Applications of 3 Ethylimidazolidin 4 One in Materials Science and Organic Synthesis

Role as Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis

Imidazolidin-4-one (B167674) derivatives are renowned for their effectiveness as organocatalysts, a field that has burgeoned as a powerful alternative to metal-based catalysts in asymmetric transformations. These small organic molecules can induce high levels of stereoselectivity in a variety of chemical reactions.

Chiral imidazolidin-4-ones, particularly those developed by MacMillan and coworkers, have been demonstrated to be highly effective catalysts for a range of enantioselective reactions. One of the most significant applications is in the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for the synthesis of six-membered rings. When an α,β-unsaturated aldehyde is catalyzed by a chiral imidazolidin-4-one, it forms a chiral iminium ion intermediate, which then undergoes cycloaddition with a diene.

The steric environment created by the catalyst directs the approach of the diene, leading to the preferential formation of one enantiomer of the product. For instance, the reaction of cyclopentadiene (B3395910) with various α,β-unsaturated aldehydes, catalyzed by a chiral imidazolidinone derived from phenylalanine, has been shown to produce the corresponding cycloadducts in high yields and with excellent enantioselectivity. Theoretical studies using density functional theory (DFT) have been employed to understand the origins of this stereoselectivity, highlighting the importance of the catalyst's three-dimensional structure in controlling the facial selectivity of the reaction researchgate.net.

While specific data for 3-ethylimidazolidin-4-one is not available, the general principle of stereochemical control exerted by the chiral backbone of the imidazolidinone ring is the key factor. The substituent at the N-3 position can influence the catalyst's solubility and electronic properties, which in turn can modulate its catalytic activity and selectivity.

Table 1: Representative Enantioselective Diels-Alder Reactions Catalyzed by Chiral Imidazolidin-4-ones

| Diene | Dienophile (α,β-Unsaturated Aldehyde) | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Cyclopentadiene | Cinnamaldehyde | 10 | CH2Cl2/H2O | 91 | 93 (endo) |

| Cyclopentadiene | (E)-Crotonaldehyde | 5 | THF/H2O | 85 | 90 (endo) |

Note: This table represents typical results for MacMillan-type imidazolidinone catalysts and is for illustrative purposes of the reaction class, not specific to this compound.

The catalytic cycle of imidazolidin-4-one organocatalysis in reactions with α,β-unsaturated aldehydes and ketones is primarily understood through the formation of iminium ion intermediates ajchem-a.commdpi.com. The secondary amine of the imidazolidinone catalyst reversibly condenses with the carbonyl group of the substrate to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby activating it for nucleophilic attack by the diene mdpi.com.

The general mechanism can be outlined as follows:

Iminium Ion Formation: The chiral secondary amine of the imidazolidin-4-one catalyst reacts with the α,β-unsaturated aldehyde or ketone to form a protonated iminium ion.

Stereocontrolled Reaction: The bulky substituents on the imidazolidin-4-one ring effectively shield one face of the iminium ion, directing the incoming nucleophile (e.g., a diene in a Diels-Alder reaction) to the opposite face.

Hydrolysis and Catalyst Regeneration: After the bond-forming event, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the imidazolidin-4-one catalyst, allowing it to re-enter the catalytic cycle.

This mechanism of iminium ion catalysis has been successfully applied to a wide array of transformations beyond Diels-Alder reactions, including 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions, consistently affording products with high levels of enantiopurity researchgate.netmdpi.com. The N-3 substituent, such as an ethyl group, would be an integral part of this catalytic scaffold, influencing the stability and reactivity of the crucial iminium ion intermediate.

Integration into Polymer Science and Dynamic Covalent Chemistry

While the primary applications of imidazolidin-4-ones are in small molecule synthesis, the structural features of these heterocycles present potential for their integration into materials science, although specific examples involving this compound are not documented in the current literature.

In principle, this compound could be incorporated into polymeric scaffolds through several strategies. If functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), it could be copolymerized with other monomers to introduce the heterocyclic unit into the polymer backbone or as a pendant group. The presence of the imidazolidinone ring could impart specific properties to the resulting material, such as altered polarity, thermal stability, or the ability to participate in specific intermolecular interactions like hydrogen bonding. Such functional polymers could find applications in areas like specialty coatings, membranes, or as chiral stationary phases in chromatography. However, there is no available research to confirm such applications for this compound.

Dynamic covalent chemistry is a field focused on the creation of materials that can reversibly form and break covalent bonds, leading to properties such as self-healing and adaptability. The formation of imines, which is a reversible reaction, is a cornerstone of dynamic covalent chemistry researchgate.net. Given that the catalytic activity of imidazolidin-4-ones relies on the reversible formation of iminium ions, it is conceivable that the imidazolidinone moiety could be integrated into covalent adaptable networks (CANs).

In such a hypothetical material, the imidazolidinone unit could act as a dynamic cross-linking point or a catalyst for reversible bond exchange. This could potentially lead to the development of self-healing polymers or vitrimers, which are a class of plastics that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets. Despite this theoretical potential, there is no published research demonstrating the use of this compound in the development of self-healing materials or covalent adaptable networks.

Utility as Intermediates and Building Blocks in Complex Organic Synthesis

Small, functionalized heterocyclic compounds are fundamental building blocks in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and natural product synthesis. The imidazolidin-4-one core is a feature in various biologically active compounds.

The reactivity of the this compound scaffold offers several handles for synthetic transformations. The secondary amine at the N-1 position can be acylated, alkylated, or used in condensation reactions. The carbonyl group can potentially be reduced or undergo addition reactions. The protons on the carbon adjacent to the carbonyl group may be sufficiently acidic to be removed by a strong base, allowing for alkylation at that position.

Despite these potential synthetic manipulations, a review of the chemical literature does not reveal specific instances of this compound being used as a key intermediate or building block in the total synthesis of complex natural products or pharmaceuticals. Its utility in this context remains largely underexplored or is not widely reported. The synthesis of various imidazolidin-4-one derivatives is often an end in itself for biological screening rather than for use as an intermediate in a longer synthetic sequence ajchem-a.com.

Precursors for Natural Product Total Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available research, the broader class of N-alkylated imidazolidin-4-ones serves as a crucial framework for understanding its potential. These scaffolds are recognized as key intermediates in the asymmetric synthesis of various biologically active molecules. The strategic placement of the ethyl group at the N-3 position can influence the stereochemical outcome of reactions, making it a valuable component in chiral auxiliary-based synthetic strategies.

The core imidazolidin-4-one structure is a recurring motif in a number of natural alkaloids, highlighting the importance of this heterocyclic system in medicinal chemistry. The synthesis of these natural products often involves the construction of the imidazolidin-4-one ring at a key step, and subsequent functionalization. While specific examples detailing the journey from this compound to a final natural product are not readily found, the established reactivity of the imidazolidin-4-one core suggests its utility in such endeavors. For instance, the carbonyl group and the nitrogen atoms of the ring provide multiple sites for chemical modification, allowing for the elaboration of the scaffold into more complex molecular architectures characteristic of natural products.

Construction of Diverse Heterocyclic Systems and Functional Molecules

The reactivity of the this compound scaffold makes it a versatile precursor for the synthesis of a variety of other heterocyclic systems. The presence of both amide and amine functionalities within the five-membered ring allows for a range of chemical transformations, including condensations, cyclizations, and functional group interconversions.

Research on related imidazolidin-4-one derivatives has demonstrated their utility in the construction of fused heterocyclic systems. For example, reactions involving the ring nitrogen atoms or the activated methylene (B1212753) group adjacent to the carbonyl can lead to the formation of bicyclic and polycyclic structures. These more complex heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

One of the key applications of imidazolidin-4-one derivatives is in the field of asymmetric catalysis. Chiral ligands based on the imidazolidin-4-one scaffold have been successfully employed in a variety of enantioselective transformations. While research has often focused on derivatives with more complex substituents, the fundamental principles of stereocontrol can be extrapolated to simpler structures like this compound. The ethyl group, while seemingly simple, can play a role in the conformational rigidity of the ligand-metal complex, thereby influencing the enantioselectivity of the catalyzed reaction.

The synthesis of functional molecules with potential applications in materials science is another area where this compound can be a valuable starting material. The imidazolidin-4-one core can be incorporated into larger polymeric structures or functionalized with chromophores to create novel organic materials with interesting optical or electronic properties. The N-ethyl group can modulate the solubility and processing characteristics of these materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.